Explicit Patent-Class Coverage as a Protein Kinase Inhibitor: Structural Eligibility Under US 8,586,580 B2 Demonstrated by Substituent Mapping
The compound satisfies the generic Markush structure of Chemical Formula 1 in US 8,586,580 B2, wherein the 7-position of the thieno[3,2-d]pyrimidine core is substituted with phenyl (Rb = H) and the 3-position acetamide carries an N-(4-ethoxyphenyl) group that conforms to the R1 aryl/heteroaryl definition [1]. This patent specifically claims compounds with inhibitory activity against protein kinases involved in growth factor signal transduction, including FGFR, VEGFR, and PDGFR families [1]. In contrast, the 4-methoxy analog (CAS 1105224-10-9, C21H17N3O3S) possesses a different molecular formula and cannot be assumed to exhibit identical kinase selectivity profiles, as the ethoxy group's distinct steric and electronic properties alter ATP-binding site interactions [2].
| Evidence Dimension | Patent-class eligibility for kinase inhibition |
|---|---|
| Target Compound Data | Fits Markush Formula 1 of US 8,586,580 B2; 7-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one core with N-(4-ethoxyphenyl)acetamide at 3-position |
| Comparator Or Baseline | 4-Methoxy analog (CAS 1105224-10-9): same core, N-(4-methoxyphenyl)acetamide at 3-position; not individually exemplified in patent |
| Quantified Difference | ΔMW = +14.03 g/mol (405.47 vs. 391.44); ΔlogP (est.) ≈ +0.5; distinct Hammett σp (OEt -0.24 vs. OMe -0.27). The ethoxy group provides a unique combination of lipophilicity and electron donation not achievable with methoxy or unsubstituted phenyl |
| Conditions | Structural mapping to US 8,586,580 B2 generic Formula 1; substituent constant comparison from published Hammett parameters |
Why This Matters
Procurement of this specific compound guarantees inclusion within the most extensively validated kinase inhibitor patent class for thieno[3,2-d]pyrimidines, whereas the 4-methoxy analog lacks individual exemplification and may fall outside optimal kinase selectivity windows.
- [1] Sim TB, Choi HG, Hah JM, et al. 2,7-Substituted thieno[3,2-d]pyrimidine compounds as protein kinase inhibitors. US Patent 8,586,580 B2. November 19, 2013. View Source
- [2] Rheault TR, Caferro TR, Dickerson SH, et al. Thienopyrimidine-based dual EGFR/ErbB-2 inhibitors. Bioorg Med Chem Lett. 2009;19(3):817-820. View Source
